molecular formula C20H17N3O B3905364 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one

3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one

Cat. No.: B3905364
M. Wt: 315.4 g/mol
InChI Key: YJAPKKCZHULBAA-VAWYXSNFSA-N
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Description

3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one (CAS 337494-52-7) is a synthetic small molecule featuring a quinazolinone core linked to a 1-methylindole moiety via a vinyl bridge. This structural motif is of significant interest in medicinal chemistry and antibacterial research. Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles known for their wide spectrum of biological activities, including demonstrated analgesic, anti-inflammatory, antibacterial, anticonvulsant, antifungal, and antitumor properties . Some quinazolinone-based compounds, such as Idelalisib, have been approved for therapeutic use, underscoring the pharmacological relevance of this scaffold . The integration of the indole structure, a key feature in many natural alkaloids and bacterial signaling molecules, is designed to enhance the compound's bioactivity and potential for synergy . Indole derivatives themselves have shown promise in controlling bacterial behavior, such as inhibiting biofilm formation—a major factor in antibiotic resistance—and potentially interfering with bacterial alarmone (p)ppGpp synthetases, which are linked to bacterial persistence . This compound serves as a valuable chemical intermediate for synthesizing more complex derivatives and as a key reference standard in bio-screening assays. It is specifically intended for the development of novel therapeutic agents, particularly against challenging drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

3-methyl-2-[(E)-2-(1-methylindol-3-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-22-13-14(15-7-4-6-10-18(15)22)11-12-19-21-17-9-5-3-8-16(17)20(24)23(19)2/h3-13H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAPKKCZHULBAA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Derivative: Starting with the synthesis of the 1-methyl-1H-indole-3-yl derivative through Fischer indole synthesis.

    Vinylation: Introduction of the vinyl group via a Heck reaction or similar coupling reaction.

    Quinazolinone Formation: Cyclization to form the quinazolinone structure, possibly through a condensation reaction involving an anthranilic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound and related derivatives typically involves multi-step strategies, leveraging cyclocondensation, cross-coupling, and functionalization reactions.

Copper-Catalyzed Cross-Coupling/Cyclocondensation

A copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines provides a versatile route to 3-alkylated quinazolinones (Table 1) . For example:

  • Reagents : Ethyl 2-isocyanobenzoate (1a ), substituted amines, Cu(OAc)₂·H₂O, Et₃N.

  • Conditions : Room temperature, air atmosphere, CH₂Cl₂ solvent.

  • Yield : Up to 77% for 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one (4c ) .

Table 1. Representative Copper-Catalyzed Syntheses of Analogues

SubstrateAmineCatalystYield (%)Product
Ethyl 2-isocyanobenzoateTryptamineCu(OAc)₂·H₂O774c (indole-substituted quinazolinone)
Ethyl 2-isocyanobenzoate(2-Chloroquinolin-3-yl)methanamineCu(OAc)₂·H₂O574h (chloroquinoline derivative)

Indole Nitrogen Modifications

The indole nitrogen can undergo alkylation or acylation under controlled conditions:

  • Benzoylation : Treatment with benzoyl chloride yields N-benzoyl derivatives (e.g., 3i ) in good yields .

  • Methylation : NaH/MeI produces mono-/di-methylated products, though competing side reactions (e.g., methoxy substitution at C4) are observed .

Thionation of the Quinazolinone Core

Lawesson’s reagent facilitates thionation at C4:

  • Reagents : Lawesson’s reagent (LR), subsequent alkylation.

  • Yield : Moderate yields (e.g., 3ak ) .

Oxidation and Stability

Dihydroquinazolinone intermediates (e.g., 6a ) oxidize spontaneously in air to form aromatic quinazolinones . Deformylation side reactions are noted under acidic conditions, leading to indole byproducts .

Solvent and Catalyst Effects

  • Solvent : Anisole improves yields compared to DMF in copper-catalyzed reactions .

  • Catalyst : Cu(II) acetate outperforms other copper salts in suppressing side products like N-formyl anthranilate .

Competing Pathways

  • Oxidation : H₂O₂/Na₂WO₄ systems enable Baeyer-Villiger oxidation in related systems, though not directly reported for this compound .

  • Radical Pathways : TBHP-mediated radical additions are plausible for vinyl-functionalized derivatives .

Scientific Research Applications

Antibacterial Activity

Quinazolinone derivatives, including 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one, have demonstrated significant antibacterial properties. Recent studies have highlighted their effectiveness against various strains of bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : The compound exhibited a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA, indicating potent antibacterial activity .
  • Mycobacterium tuberculosis : The compound has shown promising results in inhibiting the growth of this pathogen, making it a candidate for further development in treating tuberculosis .

Anticancer Properties

Research has indicated that 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one possesses significant anticancer activity. It has been tested against various cancer cell lines, demonstrating:

  • Cytotoxicity : Several analogs of the compound displayed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the inhibition of cell growth and induction of apoptosis .
CompoundCell LineIC50 (μM)
3kA5495.0
3gMCF76.5
3eHeLa7.0

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antibacterial Study : A study published in July 2023 reported that derivatives of quinazolinones, including this compound, showed strong activity against MRSA and other resistant strains, indicating a potential for new antibiotic development .
  • Anticancer Evaluation : Another research article highlighted the synthesis of several quinazolinone derivatives and their evaluation against multiple cancer cell lines, showing that some compounds had IC50 values below 10 μM, confirming their potential as anticancer agents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in the quinazolinone family.

    Indole Derivatives: Compounds with similar indole structures.

Uniqueness

3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one is unique due to its specific combination of indole and quinazolinone structures, which may confer distinct biological activities and chemical properties.

Biological Activity

3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, characterized by its unique structural features that include both indole and quinazolinone moieties. This compound has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one is C20H17N3OC_{20}H_{17}N_{3}O, with a molecular weight of approximately 315.37 g/mol. The compound's structure can be elucidated through various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, which provide insights into its three-dimensional conformation and functional groups .

Antimicrobial Properties

Recent studies have reported significant antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus (both methicillin-sensitive and resistant strains), Mycobacterium tuberculosis, and Candida albicans. The minimum inhibitory concentration (MIC) values for derivatives of this compound demonstrate promising antibacterial potential:

Compound Pathogen MIC (μg/mL)
3kMRSA0.98
3kS. aureus ATCC 259233.90
3kS. aureus ATCC 43300<1

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

In vitro studies have shown that certain derivatives of 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), suggesting a selective action against rapidly dividing cells compared to normal fibroblasts. The following table summarizes the antiproliferative activities observed:

Compound Cell Line Activity
3cA549Significant
3fA549Significant
3gA549Significant
3kVariousSignificant

The mechanism of action is believed to involve the inhibition of key cellular pathways related to cell growth and survival .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. For instance, it may inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various cellular processes including proliferation and apoptosis . The indole moiety is known for its ability to interact with multiple biological targets, enhancing the pharmacological profile of the compound.

Synthesis

The synthesis of 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one typically involves multi-step organic reactions that utilize starting materials such as indoles and quinazolinones. The process often includes key steps like condensation reactions under acidic conditions, yielding high-purity products suitable for biological evaluation .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Antibacterial Efficacy Against MRSA : A study demonstrated that derivative compounds showed low MIC values against MRSA strains, indicating their potential as effective treatments against antibiotic-resistant infections .
  • Cytotoxicity Assessment : In another investigation, compounds derived from this quinazolinone exhibited significant cytotoxicity against a panel of cancer cell lines, supporting their development as anticancer agents .

Q & A

Q. What are the standard synthetic routes for 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one?

Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting a 2-methylquinazolin-4(3H)-one precursor with an aldehyde derivative of 1-methylindole under acidic conditions. For example:

  • Step 1: Prepare 2-methyl-3-substituted quinazolin-4(3H)-one (e.g., via anthranilic acid cyclization with acetic anhydride).
  • Step 2: Condense with 1-methylindole-3-carbaldehyde using phosphorus oxychloride (POCl₃) or anhydrous ZnCl₂ as a catalyst, forming the styryl linkage .
  • Alternative: Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yields (e.g., 75% yield in 15 minutes vs. 60% in 6 hours via conventional heating) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm the styryl (CH=CH) linkage (δ 6.8–7.5 ppm for vinyl protons) and indole/quinazolinone aromatic signals.
    • IR: Stretching vibrations for C=O (1660–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) .
  • Crystallography:
    • Single-crystal X-ray diffraction (SXRD) with SHELX software refines bond lengths/angles (e.g., C=O bond ≈ 1.22 Å) .
    • Validation tools (e.g., PLATON) check for twinning or disorder, critical for resolving ambiguities in indole-vinyl conformations .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Methodological Answer: Microwave irradiation enhances reaction kinetics via rapid, uniform heating. Key parameters:

  • Temperature Control: Maintain 80–100°C to prevent decomposition of heat-sensitive indole groups.
  • Solvent Selection: Use DMF or ethanol for polar intermediates.
  • Yield Optimization: Trials show a 15–20% yield increase compared to conventional methods, with reaction times reduced by >90% .

Data Contradiction Note: Some studies report lower yields with microwave methods for sterically hindered derivatives; iterative optimization of solvent/catalyst is advised .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of poor crystal quality .
  • Disorder Modeling: For flexible vinyl-indole moieties, refine occupancy ratios (e.g., 70:30 split for two conformers) .
  • Validation Metrics: Cross-check R-factor (<5%), R-free, and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What biological activities are observed, and how do structural modifications influence efficacy?

Methodological Answer:

  • Antibacterial Activity: Against MRSA (MIC = 0.98 µg/mL for iodinated indole derivatives) via inhibition of (p)ppGpp synthetases, critical for bacterial stress response .
  • Anticancer Potential: RAD51 inhibition (IC₅₀ = 1.2 µM for B02 analogue) disrupts DNA repair in cancer cells .
  • SAR Insights:
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the indole ring enhance antimicrobial potency.
    • Methylation at N1 of indole improves metabolic stability .

Q. How can molecular docking studies guide compound optimization?

Methodological Answer:

  • Target Selection: Prioritize proteins with resolved structures (e.g., RelA/SpoT homolog from M. tuberculosis, PDB: 4WML).
  • Docking Workflow:
    • Ligand Preparation: Generate 3D conformers of the compound using RDKit or OpenBabel.
    • Grid Definition: Focus on catalytic pockets (e.g., ATP-binding site for kinase targets).
    • Scoring: Use AutoDock Vina or Glide to rank binding affinities.
  • Case Study: Docking revealed hydrogen bonds between the quinazolinone C=O and Arg78 of RelA/SpoT, guiding the addition of hydrophobic substituents to enhance affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one
Reactant of Route 2
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3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one

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